5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
5-(aminomethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-13(10-5-3-2-4-6-10)14-16-11(8-15)7-12(19)18(14)17-9/h2-7,17H,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMSLCPLYKXQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with Enaminones or Formyl Ketones
The foundational step involves condensing aminopyrazoles with formyl ketones or enaminones to generate the pyrazolopyrimidine core. This is typically achieved under mild conditions, sometimes assisted by ultrasonic irradiation to enhance reaction rates and yields.
- A green synthetic approach employed ultrasonic irradiation in aqueous ethanol, reacting aminopyrazoles with alkynes like dimethyl acetylenedicarboxylate (DMAD) or propiolates to yield pyrazolopyrimidines efficiently.
- The reaction was catalyzed by potassium hydrogen sulfate (KHSO₄), which acts as a Brønsted acid catalyst, facilitating cyclization.
- Ultrasonic irradiation at 60°C.
- Aqueous ethanol (1:1 v/v) as solvent.
- KHSO₄ (1 mmol) as catalyst.
- Reaction times ranged from 9 to 15 minutes, with yields often exceeding 80%.
Halogenation at the 7-Position (Chlorination)
The 7-position of the heterocycle is selectively chlorinated using phosphorus oxychloride (POCl₃), which introduces a chloro substituent, enabling further substitution with amino groups.
- The chlorination step involves refluxing the intermediate with POCl₃, followed by work-up to isolate 7-chloro derivatives.
- This step is crucial for subsequent nucleophilic substitution with amines to install amino functionalities.
Nucleophilic Substitution with Amines
The final step involves substituting the halogen at the 7-position with amino groups, typically using pyridin-2-ylmethylamine or other amino derivatives.
- Heating the chloro-heterocycle with the amine in polar solvents like ethanol or isopropanol.
- Refluxing for 16–24 hours to ensure complete substitution.
- Purification via recrystallization or chromatography.
- The amino derivatives are obtained with high yields (often >80%) and purity confirmed via spectral data.
- This step allows for structural diversification, enabling the synthesis of various amino-functionalized pyrazolopyrimidines.
Data Table: Summary of Preparation Methods
| Step | Reagents | Conditions | Solvent | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| A. Cyclocondensation | Aminopyrazole + Enaminone/Ketone | Ultrasonic irradiation at 60°C | Aqueous ethanol (1:1 v/v) | 9–15 min | >80% | Green, rapid, high-yield |
| B. Chlorination | Intermediate + POCl₃ | Reflux | DCM or Dioxane | 30–60 min | 85–92% | Selective at 7-position |
| C. Amination | Chloro-heterocycle + Amine | Reflux | Ethanol or Isopropanol | 16–24 h | >80% | Purification by recrystallization |
Notable Research Findings and Innovations
- Ultrasonic irradiation significantly accelerates the cyclocondensation, reduces reaction times, and improves yields, aligning with green chemistry principles.
- Aqueous media (ethanol-water mixtures) are effective solvents, minimizing the use of hazardous organic solvents.
- Potassium hydrogen sulfate (KHSO₄) acts as an eco-friendly catalyst, facilitating acid catalysis under mild conditions.
- The chlorination step with POCl₃ is highly selective, enabling straightforward substitution with amino groups.
- Diversity in amino substituents (e.g., pyridin-2-ylmethylamine) allows for structural variation, which is critical for biological activity optimization.
Chemical Reactions Analysis
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1.1 Antitubercular Activity
Recent studies have identified 5-(aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one as a promising candidate for antitubercular therapy. It was discovered through high-throughput screening as a lead compound against Mycobacterium tuberculosis (Mtb) . The compound exhibits low cytotoxicity and significant activity against Mtb within macrophages. Its mechanism of action is distinct from other known antitubercular agents, indicating a unique pharmacological profile .
1.2 Other Potential Therapeutic Uses
Beyond its antitubercular properties, the compound may have broader implications in treating other diseases due to its structural characteristics that allow for various modifications. The pyrazolo[1,5-a]pyrimidin scaffold is known for diverse biological activities, including anti-inflammatory and anticancer effects . Further exploration of its derivatives could lead to the development of new therapeutic agents targeting different diseases.
Synthesis and Structure-Activity Relationships (SAR)
2.1 Synthetic Pathways
The synthesis of this compound involves cyclocondensation reactions of β-ketoesters with aminopyrazoles . This method allows for the generation of various analogues that can be screened for enhanced biological activity.
2.2 Structure-Activity Relationship Studies
SAR studies have been conducted to elucidate the essential structural features required for antitubercular activity. These studies indicate that modifications at specific positions on the pyrazolo-pyrimidine scaffold can significantly impact potency and selectivity against Mtb . For instance, certain analogues showed improved efficacy while maintaining low toxicity levels.
Case Studies and Research Findings
3.1 Case Study: Antitubercular Screening
In one notable study, a focused library of pyrazolo[1,5-a]pyrimidin analogues was synthesized and screened for antitubercular activity. The results highlighted several compounds with enhanced activity compared to the parent structure, demonstrating the importance of SAR in drug discovery .
3.2 Case Study: Mechanism of Action Investigation
Another research effort investigated the mechanism by which these compounds exert their effects on Mtb. It was found that resistance to some derivatives was linked to mutations in specific enzymes involved in drug metabolism, underscoring the complexity of developing effective treatments against resistant strains of tuberculosis .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various therapeutic effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Aminomethyl vs. Lipophilic Groups: The target compound’s aminomethyl group increases water solubility compared to trifluoromethyl () or phenyl substituents (). However, this may reduce membrane permeability relative to lipophilic analogs like QO-58 .
- Electrochemical Behavior: Triazolopyrimidinones (S1-TP, S2-TP) exhibit distinct redox potentials due to chloromethyl or morpholinomethyl groups, which act as electron-withdrawing or donating moieties .
Anti-Nociceptive and Anti-Seizure Effects
QO-58, a pyrazolopyrimidinone with trifluoromethyl and dichloro-fluoropyridinyl groups, demonstrates potent KCNQ/M-channel activation, reducing neuronal hyperexcitability in rodent pain models . In contrast, the target compound’s aminomethyl group may alter binding affinity to ion channels due to steric or electronic effects.
Anti-Mycobacterial Activity
3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one () shows structural similarity but replaces the aminomethyl with a phenyl group.
Fatty Acid Transport Inhibition
Grassofermata (2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl) analog) inhibits fatty acid transport via nitro group interactions . The target compound lacks such strong electron-withdrawing groups, suggesting divergent mechanisms.
Biological Activity
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methodologies have been employed, including microwave-assisted synthesis and copper-catalyzed reactions, which enhance yield and reduce reaction times. For instance, a study highlighted the use of microwave-assisted techniques to produce a series of pyrazolo[1,5-a]pyrimidines with high yields and purity .
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In vitro assays have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.3 | |
| Triazole-linked glycohybrids | MDA-MB-231 (Breast Cancer) | Not specified | |
| Other derivatives | Various cell lines | Varies |
The compound demonstrated an IC50 value of 15.3 µM against the MCF-7 breast cancer cell line, indicating promising anticancer potential . However, other derivatives did not show significant growth inhibition in similar assays.
Antimicrobial Activity
Research has also indicated that pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. A study reported that certain derivatives exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM . This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 0.21 | |
| Other derivatives | Escherichia coli | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrazolo[1,5-a]pyrimidine scaffold influence biological activity. For instance, the presence of specific functional groups such as amino or methyl groups at strategic positions has been correlated with enhanced anticancer and antimicrobial activities .
Case Studies
- In Vitro Study on MCF-7 Cells : A comprehensive study evaluated various synthesized pyrazolo derivatives for their anticancer activity using the MTT assay on MCF-7 cells. The results indicated that while some compounds showed significant inhibitory effects, others were less effective compared to standard treatments like YM155 and menadione .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of a library of pyrazolo compounds against common pathogens. The results demonstrated that certain derivatives could serve as effective agents against resistant strains of bacteria .
Q & A
Q. What synthetic routes are most effective for preparing 5-(aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction conditions be optimized?
Answer:
- Core Methodology : The compound’s pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or enaminones. For example, Koidan et al. (2024) demonstrated that silylformamidine intermediates enable regioselective functionalization at position 7 under mild conditions (benzene solvent, room temperature, 24 hours) .
- Optimization Tips :
- Precursor Selection : Use 5-aminopyrazole with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance cyclization efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., benzene) aid in crystallization .
- Workup : Remove unreacted silylformamidine via vacuum distillation and purify via hexane recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR : Key signals include the aminomethyl proton (δ ~3.8–4.2 ppm, singlet) and pyrimidinone carbonyl carbon (δ ~165–170 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ for C15H15N5O: calcd. 282.1352; found 282.1349) .
- Elemental Analysis : Discrepancies >0.3% in C/H/N suggest residual solvents or incomplete purification .
Q. How should researchers handle stability and storage challenges for this compound?
Answer:
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the aminomethyl group.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; degradation products include hydrolyzed pyrimidinone and oxidized amine derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the aminomethyl group in further functionalization?
Answer:
- DFT Calculations : Model nucleophilic substitution at the aminomethyl group using Gaussian09 with B3LYP/6-31G(d). The electron-donating methyl and phenyl groups lower the activation energy for acylation (~15 kcal/mol) compared to alkylation (~22 kcal/mol) .
- Experimental Validation : React with acyl chlorides (e.g., acetyl chloride) in THF at 0°C to achieve >80% yield of amide derivatives .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
Answer:
- Case Study : Koidan et al. (2024) reported a 0.2% discrepancy in carbon content (calcd. 61.65% vs. found 61.78%) due to residual hexane. Mitigate via:
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Answer:
- Key Modifications :
- Aminomethyl Group : Replace with bulkier amines (e.g., piperazinyl) to enhance kinase inhibition (IC50 reduced from 1.2 µM to 0.3 µM in EGFR mutants) .
- Phenyl Substituents : Introduce electron-deficient groups (e.g., -CF3) to improve metabolic stability (t1/2 increased from 2.1 to 5.7 hours in hepatic microsomes) .
- Biological Assays : Screen against kinase panels (e.g., DiscoverX) and validate via X-ray crystallography of inhibitor-enzyme complexes .
Q. What environmental fate studies are relevant for assessing ecotoxicological risks?
Answer:
- Degradation Pathways :
- Ecotoxicology : Use Daphnia magna acute toxicity assays (LC50 >100 mg/L indicates low risk) .
Methodological Tables
Q. Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Silylformamidine route | 62–68 | 95–98 | |
| Enaminone cyclization | 55–60 | 90–92 | |
| Nitromalonaldehyde condensation | 70 | 98 |
Q. Table 2: Common Analytical Discrepancies and Solutions
| Discrepancy Type | Cause | Resolution |
|---|---|---|
| Elemental analysis (C/H) | Residual solvent (hexane) | Recrystallize in ethyl acetate |
| NMR splitting patterns | Rotameric forms of aminomethyl | Analyze at –40°C in CDCl3 |
| HRMS mass shift | Isotopic peaks (Cl/Br) | Use high-resolution Orbitrap MS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
